molecular formula C11H16N2O4S B2901742 (3-(Isobutylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone CAS No. 1797177-52-6

(3-(Isobutylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone

Cat. No.: B2901742
CAS No.: 1797177-52-6
M. Wt: 272.32
InChI Key: WIKHRPZNNPHBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-(Isobutylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone” is a synthetic organic compound characterized by a unique hybrid structure combining an isoxazole ring, an azetidine (four-membered nitrogen-containing ring), and an isobutylsulfonyl group. The isoxazole moiety (a five-membered heterocycle with one oxygen and one nitrogen atom) is known for its role in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities. The isobutylsulfonyl group introduces both hydrophobicity and electron-withdrawing properties, which could influence solubility and pharmacokinetic profiles.

Properties

IUPAC Name

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-8(2)7-18(15,16)9-5-13(6-9)11(14)10-3-4-12-17-10/h3-4,8-9H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKHRPZNNPHBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(Isobutylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone is a novel organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure comprising an azetidine ring, an isoxazole moiety, and a sulfonyl group. The general formula can be represented as:

C12H16N2O2S\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2\text{S}
PropertyValue
Molecular Weight256.34 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
CAS NumberNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the azetidine ring followed by the introduction of the isoxazole and sulfonyl groups through appropriate chemical transformations. Analytical techniques such as NMR and mass spectrometry are used to confirm the structure of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the compound's promising anticancer activities, particularly its ability to inhibit Bromodomain-containing protein 4 (BRD4) . BRD4 is crucial in regulating gene transcription associated with cancer progression.

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of BRD4 : The compound binds to BRD4, disrupting its function in gene transcription.
  • Induction of Apoptosis : Cell viability assays indicate that the compound induces apoptosis in various cancer cell lines.
  • Selectivity : The compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Table 2: Biological Assays Results

Assay TypeResult
BRD4 Inhibition IC50150 nM
Cytotoxicity (HeLa)IC50 = 200 nM
Apoptosis Induction75% at 300 nM

Study 1: In Vitro Evaluation

In a study evaluating the compound's effects on HeLa cells, researchers found that treatment with this compound resulted in significant reductions in cell viability compared to control groups. The mechanism was attributed to increased levels of pro-apoptotic markers.

Study 2: BRD4 Targeting

Another study focused on the compound's ability to inhibit BRD4 activity in various cancer models. The results indicated that not only did the compound effectively reduce BRD4-mediated transcriptional activation, but it also led to decreased tumor growth in xenograft models.

Comparison with Similar Compounds

Key Observations:

Core Structure : All compounds share the azetidine-isoxazole backbone, suggesting a common scaffold for drug design.

Substituent Effects: Target Compound: The isobutylsulfonyl group may enhance solubility compared to hydrophobic furan or pyridinyl groups in analogs . Sulfonyl groups are often used to improve metabolic stability and binding interactions. However, oxadiazoles can exhibit lower metabolic stability compared to sulfonyl groups. Pyridinyl-Oxadiazole (): The pyridine ring may confer basicity, influencing pharmacokinetics (e.g., oral bioavailability).

TLR7-9 antagonists with azetidine morpholine-quinoline scaffolds () suggest possible immunomodulatory applications for the target compound if functional groups align with receptor-binding requirements.

Q & A

Q. Optimization Challenges :

  • Yield Improvement : Reaction temperature (0–5°C for acylation) and solvent choice (e.g., dichloromethane vs. THF) significantly impact yields .
  • Side Reactions : Competing sulfone oxidation or isoxazole ring instability requires inert atmospheres (N₂/Ar) and anhydrous solvents .

How should researchers characterize this compound’s purity and structural integrity?

Q. Basic Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm azetidine ring conformation, sulfonyl group placement, and methanone connectivity .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Q. Advanced Techniques :

  • X-ray Crystallography : Resolve stereochemical ambiguities in the azetidine ring .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and detect trace impurities .

What experimental designs are recommended to evaluate its biological activity?

Q. Basic Screening :

  • In Vitro Assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cell lines to establish IC₅₀ values .

Q. Advanced Mechanistic Studies :

  • Molecular Docking : Simulate interactions with protein targets (e.g., COX-2 or EGFR) using AutoDock Vina .
  • SAR Analysis : Modify the isoxazole or sulfonyl group to correlate structural features with activity .

How can conflicting bioactivity data across studies be resolved?

Q. Case Example :

  • Contradiction : A study reports antibacterial activity (MIC = 8 µg/mL) , while another shows no effect .
    Resolution Strategies :
  • Standardize Assays : Use CLSI guidelines for antimicrobial testing to control inoculum size and growth media .
  • Solubility Adjustments : Add DMSO (≤1%) or β-cyclodextrin to enhance compound bioavailability in aqueous systems .

What are the stability considerations for long-term storage and handling?

Q. Basic Protocols :

  • Storage : -20°C under argon in amber vials to prevent photodegradation of the isoxazole ring .
  • Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. Advanced Analysis :

  • pH-Dependent Stability : The sulfonyl group hydrolyzes in acidic conditions (pH < 3); use buffered solutions (pH 6–8) for in vitro work .

Which computational tools are suitable for predicting reactivity or metabolic pathways?

Q. Methodology :

  • DFT Calculations : Gaussian 16 to model sulfonyl group electrophilicity and azetidine ring strain .
  • ADMET Prediction : SwissADME or pkCSM to estimate logP, CYP450 metabolism, and blood-brain barrier permeability .

How can synthetic byproducts or impurities be identified and mitigated?

Q. Advanced Techniques :

  • LC-MS/MS : Detect trace impurities (e.g., de-sulfonylated intermediates) at ppm levels .
  • Process Optimization : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) in coupling steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.